Hydrogen-Bond Donor Count: The Unique Mono-N–H Profile
3-Methoxy-N,5-dimethylaniline possesses exactly one hydrogen bond donor (HBD = 1), a direct consequence of its secondary amine (N–H) structure. This places it at a functionally distinct midpoint between 3-methoxy-5-methylaniline (a primary aniline, HBD = 2) and 3-methoxy-N,N-dimethylaniline (a tertiary aniline, HBD = 0). The HBD count is a computed property from the PubChem database (Cactvs 3.4.6.11) [1], while the comparator HBD values are derived from their respective molecular structures: primary aromatic amines carry two N–H donors, tertiary amines carry none. The hydrogen bond acceptor count (HBA = 2) is identical across all three compounds, as each contains one methoxy oxygen and one amine nitrogen. This differential HBD profile is deterministic for solubility parameters, chromatographic retention, and the ability to act as a hydrogen-bond donor in supramolecular assembly or target engagement [1].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (secondary aromatic amine) |
| Comparator Or Baseline | 3-Methoxy-5-methylaniline (primary aniline): HBD = 2; 3-Methoxy-N,N-dimethylaniline (tertiary aniline): HBD = 0 |
| Quantified Difference | Target has 1 fewer HBD than the primary aniline analog and 1 more HBD than the N,N-dimethyl analog |
| Conditions | Computed property (PubChem Cactvs 3.4.6.11); values inherent to molecular connectivity |
Why This Matters
For procurement decisions in medicinal chemistry or supramolecular chemistry programs, the HBD count directly governs hydrogen-bond-mediated recognition, solubility, and formulation behavior—no analog in the set can replicate the target's mono-N–H profile.
- [1] PubChem Compound Summary for CID 58616266, 3-methoxy-N,5-dimethylaniline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/58616266 (accessed 2026-05-07). View Source
